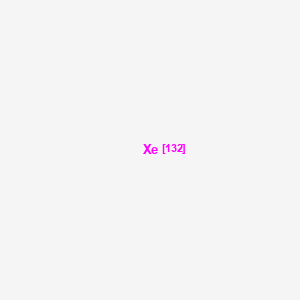

Xenon-132Xe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Xenon-132Xe is a stable isotope of Xenon . It has a molecular weight of 131.90 . It is a gas at room temperature .

Synthesis Analysis

Xenon-132Xe is produced by fractional distillation of air . .

Molecular Structure Analysis

The empirical formula of Xenon-132Xe is 132Xe . It has a mass number (A) of 132, which is the number of nucleons, an atomic number (Z) of 54, which is the number of protons, and 78 neutrons .

Chemical Reactions Analysis

Xenon-132Xe can undergo reactions when exposed to neutrons near 14 MeV energy. These reactions include (n,n′), (n,α), (n,2n), (n,p), (n,d*), and (n,t) .

Physical And Chemical Properties Analysis

Xenon-132Xe is a gas with a boiling point of -107.1 °C . It has a molecular weight of 131.90 .

Aplicaciones Científicas De Investigación

Anesthetic Potency and Quantum Mechanics : Xenon isotopes, including ^132Xe, exhibit varying anesthetic potencies due to quantum properties like nuclear spin. ^132Xe, which does not have nuclear spin, shows a different anesthetic potency compared to isotopes with nuclear spin. This suggests that quantum mechanisms might play a role in consciousness and the effects of xenon as an anesthetic (Li et al., 2018).

Astrochemistry and Geology : ^132Xe is used in the study of xenon isotopic composition in various geological and extraterrestrial materials. It helps in understanding the xenon component trapped in meteorites, lunar fines, and planetary atmospheres (Swindle, Caffee, & Hohenberg, 1986).

Physical Chemistry : Research involving ^132Xe explores its interaction with water molecules, providing insight into electronic structure and dynamics of molecular complexes. This helps in understanding how xenon's electron distribution and intermolecular interactions are affected by solvation with water molecules (Wen & Jäger, 2007).

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^132Xe plays a role in NMR spectroscopy, used for studying xenon in confined spaces like clathrates, intercalates, and zeolites. This has applications in understanding xenon's interaction with various materials and its behavior in different environments (Dybowski, Bansal, & Duncan, 1991).

Nuclear Physics and Cosmochemistry : Studies of ^132Xe contribute to understanding the temperature of the sun during specific stages like the deuterium-burning stage, by analyzing xenon isotope anomalies (Kuroda, Sigg, Sherrill, & Beck, 1975).

Archaeometry and Radioactive Decay : Research involving ^132Xe in barite from ancient formations helps in investigating radioactive decay processes and understanding the geological history of Earth (Pujol, Marty, Burnard, & Philippot, 2009).

Mecanismo De Acción

Xenon-132Xe is used for the diagnostic evaluation of pulmonary function and imaging, as well as assessment of cerebral blood flow . In concentrations used for diagnostic purposes, it is physiologically inactive . Xenon is thought to exert anaesthetic action by potent non-competitive inhibition of NMDA receptors, with little effect on GABA A receptors or non-NMDA glutamatergic receptors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

xenon-132 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Xe/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNFHKCVQCLJFQ-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Xe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[132Xe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Xe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745712 |

Source

|

| Record name | (~132~Xe)Xenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.90415508 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xenon-132Xe | |

CAS RN |

14155-79-4 |

Source

|

| Record name | (~132~Xe)Xenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,5R,7R,10S,11S,14S,15R)-5,14-dihydroxy-2,15-dimethyltetracyclo[8.6.0.02,7.011,15]hexadecan-16-one](/img/structure/B576927.png)